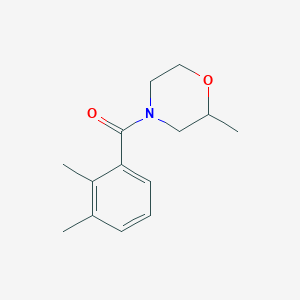
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as DMMM, is a chemical compound that belongs to the class of ketones. It is widely used in scientific research for its unique properties and applications.
作用機序
The mechanism of action of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the growth and proliferation of cancer cells. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of useful properties, including antitumor activity and the ability to inhibit beta-amyloid aggregation. However, there are also some limitations to the use of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments. It is toxic at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of new drugs based on the structure of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. Additionally, further research is needed to fully understand the mechanism of action of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, research is needed to optimize the synthesis and purification of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone to improve its yield and purity.
合成法
The synthesis of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methyl-4-morpholinecarboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis process is typically around 70%.
科学的研究の応用
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been widely used in scientific research as a reagent for the synthesis of various compounds. It is also used as a ligand in the preparation of metal complexes. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit antitumor activity, which has led to its use in cancer research. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been used in the development of new drugs for the treatment of Alzheimer's disease.
特性
IUPAC Name |
(2,3-dimethylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-4-6-13(12(10)3)14(16)15-7-8-17-11(2)9-15/h4-6,11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDRMTJKFRTOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


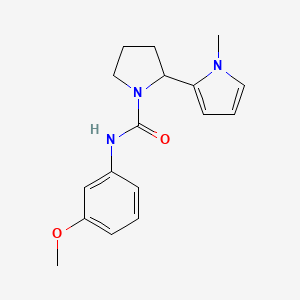
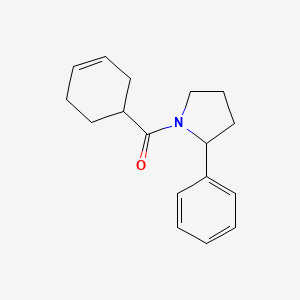

![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)

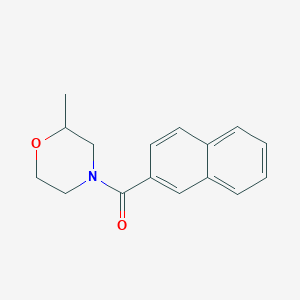
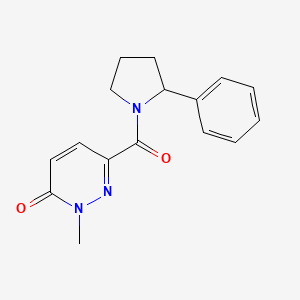
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
